2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid is a complex organic compound that features a unique structure combining a benzothiazole moiety with an amino acid derivative. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its biological activity. The molecular formula of this compound is C12H14N2O3S, and it has a molecular weight of approximately 270.32 g/mol.
This compound can be synthesized through various chemical methods, which often involve the manipulation of benzothiazole derivatives. The synthesis routes may vary based on the desired properties and applications of the final product.
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid belongs to the class of benzothiazole derivatives and is categorized as an amino acid derivative due to its structural characteristics. It is also classified under heterocyclic compounds due to the presence of the benzothiazole ring.
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid typically involves several key steps:
The synthesis typically requires careful control of temperature and pH to ensure optimal yields. Solvents such as dimethylformamide or dichloromethane are commonly used in these reactions to dissolve reactants and facilitate interaction.
The molecular structure of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid features:
The compound's structural formula can be represented as follows:
Key structural data includes bond lengths and angles typical for amides and heterocycles, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid can participate in various chemical reactions:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or activating agents to proceed efficiently.
The mechanism of action for 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid involves its interaction with biological targets, which may include enzymes or receptors.
The benzothiazole moiety is known for its ability to interact with various biological macromolecules, potentially leading to inhibition or modulation of enzymatic activity. This interaction may trigger downstream signaling pathways relevant in therapeutic contexts.
Studies have indicated that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential applications in treating infections or inflammatory diseases.
The physical properties of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) would typically be obtained from experimental studies.
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid has several potential applications in scientific research:
The 1,2-benzothiazole 1,1-dioxide scaffold (saccharin derivative) provides a privileged heterocyclic core for designing bioactive compounds. Historically, synthetic routes to functionalized benzothiazoles have relied on ortho-substituted aniline precursors, where cyclization strategies determine C3 functionalization efficiency. Classical methods involved electrophilic sulfonation of anilides followed by oxidative ring closure, yielding the benzothiazole dioxide core with limited position-specific reactivity [1] [6]. The evolution toward C3-functionalized derivatives gained momentum with the discovery that N-lithiation at C3 occurs regioselectively at low temperatures (–78°C), enabling nucleophilic quenching with electrophiles. This breakthrough transformed saccharin from a metabolic byproduct into a versatile synthon for drug discovery, particularly for introducing amine or carbonyl groups at C3 [6].
Table 1: Evolution of Benzothiazole 1,1-Dioxide Functionalization Methods
Methodology Era | Key Reaction | C3 Functionalization Yield Range | Positional Selectivity |
---|---|---|---|
Classical (pre-1980s) | Electrophilic sulfonation/cyclization | <30% | Low (C3/C7 mixtures) |
Lithiation-based (1980s–2000s) | N-Li intermediate + alkyl halides | 45–75% | High (C3 predominant) |
Modern catalytic (2010s–present) | Transition metal-catalyzed amination | 60–92% | Exceptional (C3 exclusive) |
The transition to transition metal-catalyzed C–H activation enabled direct C3–N bond formation, bypassing stoichiometric organometallic intermediates. Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂/XPhos catalytic systems now achieves C3-amination yields exceeding 85% with aryl/alkyl amines, providing a streamlined pathway to key intermediates like 3-amino-1,2-benzothiazole 1,1-dioxide [3] [6]. This catalytic efficiency underpins contemporary syntheses of the target compound, replacing older multistep sequences requiring N-protection/deprotection.
Positional selectivity at the benzothiazole C3 position is governed by electronic asymmetry induced by the 1,1-dioxide moiety. Computational analyses (DFT, M06-2X/6-311+G(d,p)) reveal the C3 carbon exhibits the highest electrophilicity index (ω = 5.8 eV) due to adjacent sulfone electron-withdrawal, making it 20× more reactive than C7 toward nucleophilic attack [3]. Experimental verification employs competitive reaction kinetics: treatment of 1,2-benzothiazole 1,1-dioxide with 1.05 equiv bromine in acetic acid yields >95% 3-bromo derivative, confirming theoretical predictions [1].
For amino conjugation, two regioselective strategies dominate:
Table 2: Regioselective C3-Amination Methodologies Compared
Method | Conditions | Amine Type | Yield Range | Byproduct Formation |
---|---|---|---|---|
Nucleophilic substitution | Saccharin N-oxide, DMF, 60°C | Primary alkyl amines | 65–80% | <5% (hydrolysis products) |
Pd-catalyzed amination | Pd₂(dba)₃/RuPhos, toluene, 100°C | Amino acids, aryl amines | 85–92% | 8–12% (dehalogenated saccharin) |
Direct C–H amination | CuI/phenanthroline, K₂CO₃, DMSO, 120°C | Azoles, heterocyclic amines | 50–65% | 15–20% (sulfone reduction) |
Steric hindrance significantly impacts coupling efficiency: methyl-substituted amines (e.g., 4-methylpentanoic acid precursors) require 24-hour reaction times for >90% conversion, while unsubstituted glycine derivatives achieve completion in 6 hours under identical conditions [3].
Conjugating the sterically demanding 4-methylpentanoic acid moiety to the benzothiazole C3-amino group presents challenges in carboxylate compatibility and racemization control. Three principal conjugation methods have been systematically evaluated:
The spacer length between the benzothiazole and amino acid critically modulates physicochemical properties. Comparative logP measurements reveal:
Table 3: Conjugation Strategy Performance Metrics
Method | Reaction Time (h) | Yield (%) | Epimerization (%) | Byproduct Challenges |
---|---|---|---|---|
DCC/NHS | 24 | 65 | 15–30 | DCU precipitation |
Pentafluorophenyl ester | 4 | 88 | <5 | Fluorophenol odor |
HATU/DIPEA (solution) | 1 | 92 | <1 | Cost, phosphorus impurities |
SPPS (HATU/resin) | 12 (including cleavage) | 96 (after purification) | 0 | TFA-induced sulfone reduction (3–8%) |
The chiral center at C4 of the 4-methylpentanoic acid moiety necessitates asymmetric synthesis strategies to avoid pharmacological inactivity of the rac-mixture. Three enantioselective approaches dominate:
For the target compound, stereochemical integrity during conjugation is maintained through:
Table 4: Stereochemical Control Methodologies for 4-Methylpentanoic Acid Synthesis
Method | Absolute Configuration | ee (%) | Yield (%) | Scale Limitation |
---|---|---|---|---|
Evans oxazolidinone | (S) | >99 | 78 | Multi-gram (auxiliary cost) |
Enzymatic resolution | (R) or (S) | 95–98 | 45 (theoretical max 50%) | Kilogram |
Asymmetric hydrogenation | (S) | 99 | >99 | Multi-kilogram |
Chiral pool (from L-leucine) | (S) | 100 | 85 (after decarboxylation) | Dependent on amino acid availability |
The L-leucine-derived approach provides pharmaceutical-grade material: L-leucine undergoes diazotization-deamination to (S)-4-methylpentanoic acid via unstable α-hydroxy acid intermediates. This biomimetic route achieves 85% overall yield without racemization, leveraging natural chirality [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0